5-Chloro-2-[(6-methylpyridin-3-yl)oxy]pyridine-3-carboxylic acid
Overview
Description
5-Chloro-2-[(6-methylpyridin-3-yl)oxy]pyridine-3-carboxylic acid (abbreviated as 5-Cl-2-MPO-PCA) is an organic compound with a wide range of applications in the fields of medicinal chemistry, biochemistry, and synthetic chemistry. 5-Cl-2-MPO-PCA is a versatile molecule that has been used in various studies including the synthesis of novel compounds, the study of enzyme inhibition and drug metabolism, and the investigation of the mechanism of action of drugs.
Scientific Research Applications
Nonsteroidal Anti-Inflammatory Drug (NSAID)
This compound is a key ingredient in Etoricoxib, a cyclooxygenase-2 (COX-2) inhibitor . COX-2 inhibitors are a type of nonsteroidal anti-inflammatory drug (NSAID) that work by blocking the enzyme COX-2, which is involved in the production of certain hormones called prostaglandins .
Pharmaceutical Testing
The compound is used for pharmaceutical testing . High-quality reference standards are essential for accurate results .
Protodeboronation Research
The compound has been used in research related to the protodeboronation of pinacol boronic esters . This research is significant as it allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Positron Emission Tomography (PET) Radioligand
The compound is used in the preparation of the PET radioligand [11C]MK-1064, which is applicable in orexin-2 receptor imaging .
5. Synthesis of Orexin 2 Receptor Antagonist The compound is used in the synthesis of the orexin 2 receptor antagonist (2-SORA) MK-1064 .
PDE10A Inhibitory Activity
The compound has been used in research related to PDE10A inhibitory activity . The activity generally varies with the nitrogen position at the core moiety .
properties
IUPAC Name |
5-chloro-2-(6-methylpyridin-3-yl)oxypyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c1-7-2-3-9(6-14-7)18-11-10(12(16)17)4-8(13)5-15-11/h2-6H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBCIPPJWPDKOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=C(C=C(C=N2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(6-methylpyridin-3-yl)oxy]pyridine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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